3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide is a complex organic compound featuring multiple functional groups, including a triazole ring, a pyrazole ring, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide typically involves multi-step organic synthesis:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic conditions.
Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromo and nitro groups.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately through a condensation reaction between a diketone and a hydrazine derivative.
Coupling Reaction: The triazole and pyrazole rings are coupled via a nucleophilic substitution reaction, forming the core structure.
Adamantane Derivative Introduction: The adamantane moiety is introduced through an amide bond formation reaction using adamantanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN_3) or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Azido-triazole derivatives or other substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. The presence of the adamantane moiety, known for its antiviral activity, adds to its potential as a pharmacophore.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The triazole and pyrazole rings are common motifs in pharmaceuticals, and their combination with the adamantane structure could lead to novel therapeutic agents.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or π-π interactions with target proteins, while the adamantane moiety might enhance membrane permeability or stability.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazole-5-one (NTO): Known for its use in energetic materials, NTO shares the triazole ring but lacks the complex substituents found in the target compound.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with both triazole and pyrazole rings, used in the synthesis of heat-resistant explosives.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are antiviral agents, share the adamantane core but differ in their functional groups.
Uniqueness
The uniqueness of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide lies in its combination of multiple pharmacophores within a single molecule. This structural complexity could lead to unique interactions with biological targets, offering potential advantages in drug design and material science.
Properties
Molecular Formula |
C25H26BrCl2N7O3 |
---|---|
Molecular Weight |
623.3 g/mol |
IUPAC Name |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H26BrCl2N7O3/c1-13-20(14(2)33(31-13)11-17-3-4-18(27)6-19(17)28)29-21(36)24-7-15-5-16(8-24)10-25(9-15,12-24)34-22(26)30-23(32-34)35(37)38/h3-4,6,15-16H,5,7-12H2,1-2H3,(H,29,36) |
InChI Key |
TXTKSYWEIBDFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.